molecular formula C13H24O2 B12733469 5-Tridecanolide, (S)- CAS No. 124330-64-9

5-Tridecanolide, (S)-

Cat. No.: B12733469
CAS No.: 124330-64-9
M. Wt: 212.33 g/mol
InChI Key: RZZLMGATMUAJPX-LBPRGKRZSA-N
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Description

5-Tridecanolide, (S)-: is a chemical compound with the molecular formula C13H24O2 . It is a lactone, specifically a delta-lactone, which is a cyclic ester derived from the corresponding hydroxy acid. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer indicates that the compound is optically active and exists in a specific chiral form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecanolide, (S)- typically involves the cyclization of the corresponding hydroxy acid. One common method is the reduction of delta-keto acids using fermenting baker’s yeast, which provides a highly enantioselective reduction to yield optically pure (S)-5-Tridecanolide .

Industrial Production Methods: Industrial production of 5-Tridecanolide, (S)- often involves large-scale fermentation processes or chemical synthesis routes that ensure high yield and purity. The specific conditions, such as temperature, pH, and catalysts, are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Tridecanolide, (S)- can undergo various chemical reactions, including:

    Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the lactone can yield the corresponding diol.

    Substitution: The lactone ring can be opened and substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to open the lactone ring.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Tridecanolide, (S)- is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, 5-Tridecanolide, (S)- is studied for its potential pheromonal activity and its role in chemical communication among insects.

Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications due to their bioactive properties.

Industry: The compound is extensively used in the fragrance industry due to its pleasant odor. It is also used in the flavor industry to impart specific sensory characteristics to products .

Mechanism of Action

The mechanism of action of 5-Tridecanolide, (S)- involves its interaction with olfactory receptors in the case of its use in fragrances. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    5-Tridecanolide, ®-: The enantiomer of 5-Tridecanolide, (S)-, which has similar chemical properties but different optical activity.

    5-Nonanolide: Another lactone with a shorter carbon chain.

    5-Hexadecanolide: A lactone with a longer carbon chain.

Uniqueness: 5-Tridecanolide, (S)- is unique due to its specific chiral form, which imparts distinct olfactory properties and potential biological activities. Its enantiomeric purity makes it valuable in applications requiring specific stereochemistry .

Properties

CAS No.

124330-64-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(6S)-6-octyloxan-2-one

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m0/s1

InChI Key

RZZLMGATMUAJPX-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CCCC(=O)O1

Canonical SMILES

CCCCCCCCC1CCCC(=O)O1

Origin of Product

United States

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